3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride
Description
3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a cyclohexylsulfanylmethyl substituent attached to the piperidine ring. The compound combines a nitrogen-containing heterocycle (piperidine) with a thioether (sulfanyl) group and a cyclohexyl moiety.
Properties
IUPAC Name |
3-(cyclohexylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUHVRYOKHTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest interactions with various biological targets.
Chemical Structure and Properties
- IUPAC Name : 3-[(Cyclohexylsulfanyl)methyl]piperidine; hydrochloride
- Molecular Formula : C12H20ClN2S
- CAS Number : 1864014-34-5
- Molecular Weight : 248.82 g/mol
The presence of the cyclohexylsulfanyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
The biological activity of 3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring facilitates binding to various biological targets, while the cyclohexylsulfanyl group may influence the compound's pharmacokinetic properties.
Pharmacological Studies
Research indicates that compounds similar to 3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
- CNS Activity : Due to its piperidine structure, it may possess neuroactive properties, influencing neurotransmitter systems.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated various piperidine derivatives for their antibacterial properties. Results indicated that derivatives with sulfanyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-sulfanyl counterparts.
-
Anti-inflammatory Potential :
- Research focusing on piperidine derivatives demonstrated that certain modifications could lead to significant reductions in pro-inflammatory cytokine production in vitro. The cyclohexylsulfanyl modification may enhance this effect due to increased hydrophobic interactions with cell membranes.
-
CNS Activity :
- A pharmacological evaluation involving behavioral assays in rodent models suggested that similar compounds could exhibit anxiolytic-like effects, warranting further investigation into their mechanisms of action within the central nervous system.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1.1. SGLT2 Inhibition
One of the primary applications of 3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is its role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are crucial in managing type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. The compound's structural analogs have been shown to exhibit promising inhibitory activity against SGLT2, making them candidates for diabetes treatment .
1.2. Antimicrobial Activity
Research has indicated that piperidine derivatives, including those containing cyclohexylsulfanyl groups, can possess antimicrobial properties. Studies suggest that these compounds may inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
1.3. Neurological Applications
Piperidine derivatives are also being explored for their neuroprotective effects. The unique structure of 3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride may influence neurotransmitter systems or provide neuroprotective benefits, which could be beneficial in treating neurological disorders such as Alzheimer’s disease or Parkinson’s disease.
Synthesis and Characterization
The synthesis of 3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
3.1. Case Study: Development of SGLT2 Inhibitors
A study highlighted the synthesis of novel SGLT2 inhibitors based on piperidine frameworks, including 3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride. These inhibitors demonstrated significant efficacy in preclinical models, leading to improved glycemic control in diabetic subjects . The research emphasizes the importance of structural modifications to enhance binding affinity and selectivity towards SGLT2.
3.2. Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of various piperidine derivatives, including those with cyclohexylsulfanyl substitutions. Results showed that these compounds exhibited varying degrees of effectiveness against pathogenic strains, suggesting their potential use in developing new antimicrobial therapies .
Data Summary Table
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical attributes of analogous piperidine derivatives:
Key Observations :
Regulatory and Application Context
- Regulatory Status : Piperidine derivatives like 4-(Diphenylmethoxy)piperidine HCl are subject to regulations under agencies such as the EPA and ATSDR, though specifics are unclear . The target compound may require registration under new chemical substance laws if commercialized.
- Research Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
